2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione
Description
2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione is a fused polycyclic compound featuring a benzimidazole core integrated with a naphthoquinone dione system and a 4-nitrophenyl substituent. This structure places it within a broader class of heterocyclic compounds known for diverse applications in materials science and pharmaceuticals. The 4-nitrophenyl group introduces strong electron-withdrawing effects, which may influence reactivity, stability, and intermolecular interactions .
Properties
IUPAC Name |
2-(4-nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O4/c25-19-13-3-1-2-4-14(13)20(26)17-15(19)9-10-16-18(17)23-21(22-16)11-5-7-12(8-6-11)24(27)28/h1-10,13-14H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWHSUBEUWFXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C=C1)C(=O)C3=C(C2=O)C=CC4=C3N=C(N4)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione typically involves multiple steps, starting with the nitration of phenol to produce 4-nitrophenol. This intermediate is then subjected to further chemical reactions to introduce the benzimidazole and naphthoquinone structures.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and amines.
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Antimicrobial Activity
The antimicrobial potential of derivatives related to 2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione has been evaluated against various bacterial and fungal strains. For instance:
- Gram-positive bacteria : Compounds exhibit significant activity against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Effective against Escherichia coli and Klebsiella pneumoniae.
- Fungal strains : Demonstrated antifungal properties against Candida albicans and Aspergillus niger.
In studies, compounds derived from this structure have shown minimum inhibitory concentrations (MIC) in the range of 1.27 to 5.81 µM against various pathogens, indicating strong antimicrobial efficacy compared to standard drugs like cefadroxil and fluconazole .
Anticancer Activity
The anticancer properties of this class of compounds are noteworthy. In vitro studies have assessed their efficacy against human colorectal carcinoma cell lines (HCT116). Some findings include:
- IC50 Values : Certain derivatives have shown IC50 values as low as 4.53 µM, outperforming established chemotherapeutics such as 5-fluorouracil (IC50 = 9.99 µM).
- Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to inhibit critical cellular pathways involved in cancer cell proliferation.
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A series of synthesized derivatives based on the benzimidazole framework were evaluated for their antimicrobial properties. The study involved:
- Synthesis : Various substitutions on the benzene ring were explored to enhance activity.
- Results : Compounds with nitro and halogen substituents exhibited superior antimicrobial effects .
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| N1 | 1.27 | Gram-positive |
| N8 | 1.43 | Gram-negative |
| N18 | 4.53 | Anticancer |
Case Study 2: Anticancer Screening Against HCT116 Cells
In another study focusing on anticancer activity:
- Methodology : The Sulforhodamine B assay was employed to determine cell viability post-treatment with various compounds.
- Findings : Compounds N9 and N18 were identified as highly potent agents against HCT116 cells, suggesting their potential for further development as anticancer drugs .
| Compound | IC50 (µM) | Comparison with 5-FU |
|---|---|---|
| N9 | 5.85 | More potent |
| N18 | 4.53 | More potent |
| 5-FU | 9.99 | Standard drug |
Future Research Directions
Given the promising results regarding the antimicrobial and anticancer activities of derivatives of this compound, future research should focus on:
- Mechanistic Studies : Understanding the precise mechanisms through which these compounds exert their biological effects.
- Structure-Activity Relationship (SAR) : Further exploration of how modifications to the chemical structure influence efficacy and safety profiles.
- In Vivo Studies : Transitioning from in vitro findings to animal models to evaluate therapeutic potential in more complex biological systems.
Mechanism of Action
The mechanism by which 2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione exerts its effects involves its interaction with specific molecular targets. The nitro group and benzimidazole moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs in the Anthraimidazole Dione Family
Compounds sharing the anthraimidazole-6,11-dione core but differing in substituents provide critical insights into structure-activity relationships:
Key Observations :
- The 4-nitrophenyl group in the target compound increases molecular weight compared to the pyridyl analog, likely reducing solubility in polar solvents .
- The benzyloxy-furodioxolane substituent in ’s compound enhances synthetic yield (88%) due to steric protection during condensation .
Substituent Effects on Reactivity and Bioactivity
Nitrophenyl vs. Pyridyl Groups
- Electron Effects : The nitro group’s strong electron-withdrawing nature stabilizes charge-transfer interactions, making the target compound suitable for optoelectronic materials. In contrast, the pyridyl group in offers coordination sites for metal binding.
- Biological Activity: While neither compound’s bioactivity is explicitly reported, benzimidazole derivatives are known for antimicrobial and anticancer properties. The nitro group may enhance cytotoxicity but also increase metabolic instability .
Comparison with Naphthopyran Derivatives
Naphthopyran derivatives (e.g., 3a–f in ) feature a pyran ring fused to naphthalene instead of a benzimidazole-dione system. These compounds exhibit antimicrobial activity, but their mechanism differs due to the absence of the quinone moiety, which is redox-active in the target compound .
Biological Activity
The compound 2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione (also referred to as compound 1 ) is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of compound 1 is characterized by a naphtho[3,2-e]benzimidazole core with a nitrophenyl substituent. This unique structure allows for various interactions with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | 2-(4-Nitrophenyl)-3H,6H,6aH,10aH,11H-anthra[1,2-d]imidazole-6,11-dione |
| Molecular Formula | CHNO |
| Molecular Weight | 265.27 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. Compound 1 has shown promising results against various bacterial strains. For instance, in vitro tests indicated that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for compound 1 were comparable to standard antibiotics such as ampicillin and ciprofloxacin .
Anticancer Properties
Benzimidazole derivatives are widely researched for their anticancer properties. Compound 1 has been evaluated in several cancer cell lines. Research indicates that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of specific oncogenic pathways .
Case Study:
In a study involving human breast cancer cell lines (MCF-7), compound 1 exhibited an IC50 value of 15 µM after 48 hours of treatment, demonstrating its potential as an anticancer agent .
The mechanism by which compound 1 exerts its biological effects is primarily through interaction with cellular targets such as enzymes and receptors involved in critical signaling pathways. The presence of the nitrophenyl group enhances its ability to form hydrogen bonds and π-π interactions with target proteins, thereby modulating their activity.
Structure-Activity Relationship (SAR)
The biological activity of compound 1 can be correlated with its structural features. Modifications at the nitrophenyl position or changes to the naphtho[3,2-e]benzimidazole core can significantly impact its pharmacological properties. For example, derivatives with electron-withdrawing groups at specific positions have shown enhanced activity against certain pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
